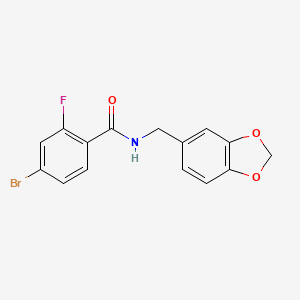
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide, also known as BDBMF, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BDBMF is a derivative of the compound MDMA, which is commonly known as ecstasy. However, BDBMF has distinct chemical properties that make it a unique and promising compound for future research.
Mecanismo De Acción
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), which means that it enhances the activity of these neurotransmitters in the brain. This mechanism of action is similar to that of MDMA, which is known to produce feelings of euphoria and empathy. However, this compound has a lower affinity for the serotonin transporter than MDMA, which may explain its lower toxicity profile.
Biochemical and Physiological Effects
Studies have shown that this compound produces similar biochemical and physiological effects to MDMA, including increased heart rate, blood pressure, and body temperature. However, this compound has a shorter duration of action than MDMA, which may make it a more suitable compound for research purposes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide in lab experiments is that it has a lower toxicity profile than MDMA, which makes it safer for researchers to handle. Additionally, this compound has a shorter duration of action than MDMA, which may make it easier to control in experimental settings. However, one limitation of using this compound is that it is a relatively new compound, and there is still much to learn about its pharmacological properties.
Direcciones Futuras
There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide. One area of interest is its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression and anxiety. Additionally, further research is needed to better understand the pharmacological properties of this compound, including its mechanism of action and potential side effects. Finally, there is a need for more research on the synthesis of this compound and other related compounds, which could lead to the development of new and improved therapeutic agents.
Métodos De Síntesis
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide involves several steps, including the reaction of 2-bromo-4-fluoroaniline with 1,3-benzodioxole-5-carboxaldehyde in the presence of a catalyst. The resulting intermediate is then treated with ammonium acetate to form the final product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that this compound has a similar mechanism of action to MDMA, which is a well-known psychoactive compound. However, this compound has a lower toxicity profile than MDMA, making it a safer alternative for research purposes.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrFNO3/c16-10-2-3-11(12(17)6-10)15(19)18-7-9-1-4-13-14(5-9)21-8-20-13/h1-6H,7-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXYVRRZCVSVSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

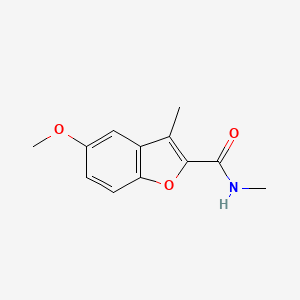


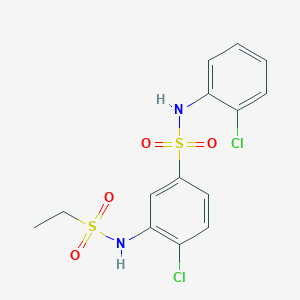

![4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile](/img/structure/B7636586.png)
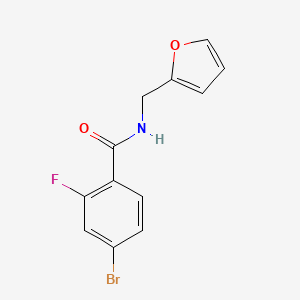
![4-[(3,5-dimethylpyrazol-1-yl)methyl]-N-pyridin-2-ylpiperidine-1-carboxamide](/img/structure/B7636612.png)
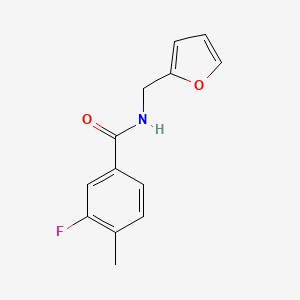

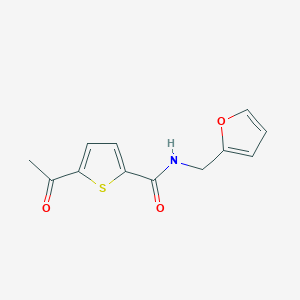
![1-(1-Cyclopropylethyl)-3-[2-(4-fluoro-3-methoxyphenyl)ethyl]-1-methylurea](/img/structure/B7636638.png)
![1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7636664.png)
![[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]-(thiadiazol-5-yl)methanone](/img/structure/B7636667.png)